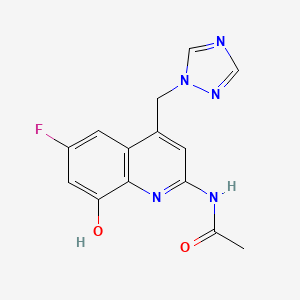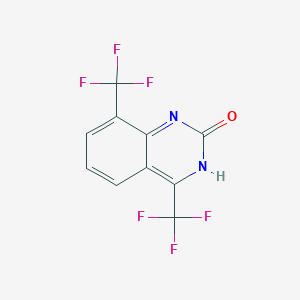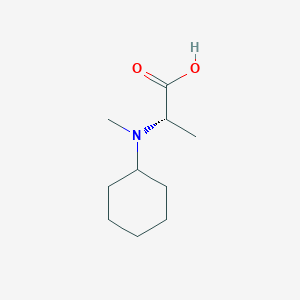
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexylmethyl group, a diethoxyethyl group, and a trityl group attached to a succinamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the succinamide backbone: This can be achieved by reacting succinic anhydride with an appropriate amine under controlled conditions.
Introduction of the cyclohexylmethyl group: This step involves the alkylation of the succinamide backbone with cyclohexylmethyl chloride in the presence of a base such as sodium hydride.
Addition of the diethoxyethyl group: The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethoxyethyl chloride.
Attachment of the trityl group: The final step involves the protection of the amino group with a trityl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethoxyethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-dimethoxyethyl)-N4-tritylsuccinamide
- (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-benzylsuccinamide
Uniqueness
The uniqueness of (S)-2-Amino-N1-(cyclohexylmethyl)-N1-(2,2-diethoxyethyl)-N4-tritylsuccinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C36H47N3O4 |
|---|---|
分子量 |
585.8 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(cyclohexylmethyl)-N-(2,2-diethoxyethyl)-N'-tritylbutanediamide |
InChI |
InChI=1S/C36H47N3O4/c1-3-42-34(43-4-2)27-39(26-28-17-9-5-10-18-28)35(41)32(37)25-33(40)38-36(29-19-11-6-12-20-29,30-21-13-7-14-22-30)31-23-15-8-16-24-31/h6-8,11-16,19-24,28,32,34H,3-5,9-10,17-18,25-27,37H2,1-2H3,(H,38,40)/t32-/m0/s1 |
InChI 键 |
SORNXXHGEPCICC-YTTGMZPUSA-N |
手性 SMILES |
CCOC(CN(CC1CCCCC1)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
规范 SMILES |
CCOC(CN(CC1CCCCC1)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
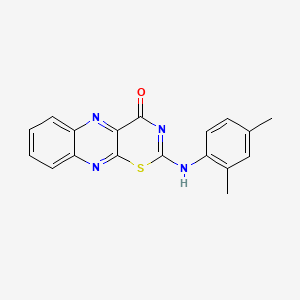
![Tetracosanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13138380.png)
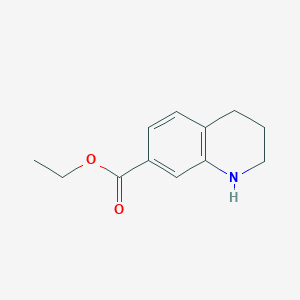

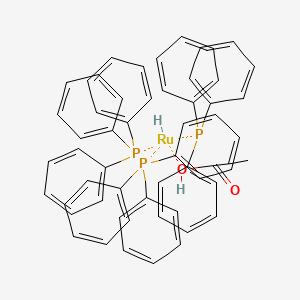
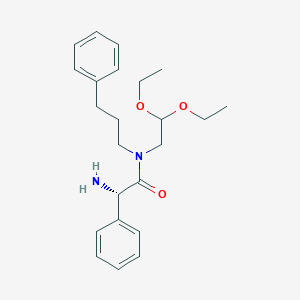
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

